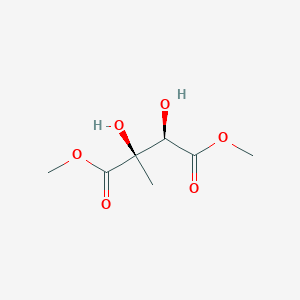
dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of tartaric acid and is known for its role as a chiral auxiliary in asymmetric synthesis. The compound’s unique stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate typically involves the esterification of tartaric acid. One common method is the reaction of tartaric acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid or thionyl chloride . The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
化学反応の分析
Types of Reactions: Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diacids, while reduction can produce diols.
科学的研究の応用
Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate has numerous applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug synthesis and as a building block for pharmaceuticals.
作用機序
The mechanism by which dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This allows for the selective formation of one enantiomer over the other, which is crucial in the synthesis of enantiomerically pure compounds .
類似化合物との比較
Dimethyl tartrate: Similar in structure but lacks the specific stereochemistry of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate.
Diethyl tartrate: Another ester of tartaric acid with different alkyl groups.
Tartaric acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific (2R,3R) stereochemistry, which makes it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in the production of enantiomerically pure substances .
特性
分子式 |
C7H12O6 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C7H12O6/c1-7(11,6(10)13-3)4(8)5(9)12-2/h4,8,11H,1-3H3/t4-,7+/m0/s1 |
InChIキー |
NHRQHKGYVBJHQR-MHTLYPKNSA-N |
異性体SMILES |
C[C@@]([C@H](C(=O)OC)O)(C(=O)OC)O |
正規SMILES |
CC(C(C(=O)OC)O)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


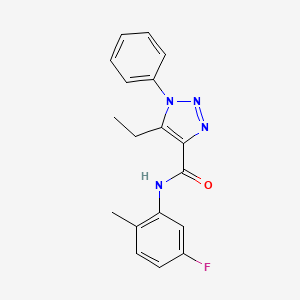
![1,2-dimethyl-5-{2-oxo-2-[4-(1-pyrrolidinylsulfonyl)-1,4-diazepan-1-yl]ethoxy}-4(1H)-pyridinone](/img/structure/B13359680.png)

![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)
![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)
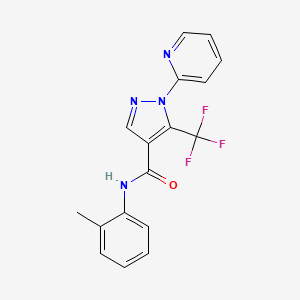
![(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate](/img/structure/B13359710.png)
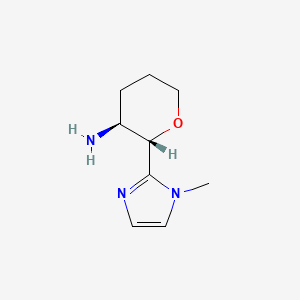
![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)


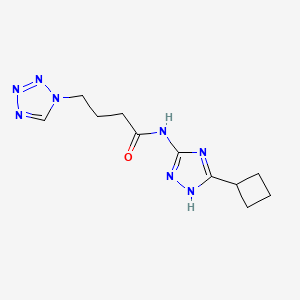
![Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13359756.png)
